1,2,3,4,6,7,8,9-Octachlorodibenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,6,7,8,9-octachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIROFAGUQOFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052062 | |
| Record name | Octachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39001-02-0 | |
| Record name | Octachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39001-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039001020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,6,7,8,9-octachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C00M3WUEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Mechanisms and Sources of 1,2,3,4,6,7,8,9 Octachlorodibenzofuran
Anthropogenic Generation Pathways
The primary sources of OCDF are anthropogenic, stemming from a range of thermal and industrial processes. nih.gov
Combustion Processes and Thermal Degradation Studies
Combustion is a major contributor to the environmental burden of OCDF. nih.gov It is found in the emissions from the incineration of municipal solid waste, sewage sludge, medical waste, and hazardous waste. nih.govcaymanchem.comepa.gov The incomplete combustion of organic materials in the presence of chlorine can lead to the formation of OCDF. nih.gov
Thermal degradation studies have shown that OCDF can be formed during the decomposition of other chlorinated compounds. For instance, the thermal degradation of decachlorobiphenyl (B1669993) can lead to the formation of OCDF. rsc.org The process often involves a series of dechlorination and cyclization reactions.
Table 1: Emission Factors of Dioxins and Furans from Various Sources
| UNEP Category | Source | Emission Factor Range (μg TEQ/tonne) |
| 2a | Iron ore sintering | 0.3-20 |
| 2b | Coke production | 0.3-3 |
Source: Adapted from UNEP Toolkit for Identification and Quantification of Dioxin and Furan (B31954) Releases. ospar.org Note: TEQ (Toxic Equivalency) is used to express the toxicity of different dioxin and furan congeners relative to the most toxic form, 2,3,7,8-TCDD.
Industrial Chemical Production and Waste Incineration By-products
OCDF is a known byproduct in the manufacturing of certain chlorinated chemicals. ca.gov Although not a primary product, it can be formed in trace amounts during synthesis reactions involving chlorinated precursors. For example, it has been detected as an impurity in the production of chlorophenols and certain pesticides. researchgate.netnih.gov
Waste incineration is a significant source of OCDF. researchgate.net The high temperatures and the presence of chlorine-containing materials in the waste stream create favorable conditions for its formation. nih.gov OCDF has been identified in the fly ash and flue gases of municipal and industrial waste incinerators. caymanchem.comresearchgate.net The efficiency of the incinerator and the composition of the waste are key factors influencing the amount of OCDF produced. researchgate.net
Metal Production and Recycling Emissions
The production and recycling of metals are also recognized sources of OCDF emissions. cdc.gov High-temperature processes in the metallurgical industry, such as sintering, smelting, and refining, can generate OCDF, particularly when chlorinated compounds are present in the raw materials or scrap metals. ospar.orgenvironment.govt.nz Emissions from secondary metal processes, which involve the melting and refining of scrap metals, have been shown to contribute to the environmental release of PCDFs, including OCDF. environment.govt.nz
Molecular Mechanisms of Formation
The formation of OCDF can occur through two primary molecular mechanisms: from precursor compounds and through de novo synthesis.
Precursor Formation from Incomplete Organic Material Combustion
During the incomplete combustion of organic materials, a variety of precursor compounds can be formed, which can then lead to the synthesis of OCDF. nih.gov These precursors are typically chlorinated aromatic hydrocarbons such as chlorophenols and chlorobenzenes. nih.govresearchgate.net In the high-temperature environment of a combustion chamber, these precursors can undergo a series of complex reactions, including condensation and cyclization, to form the dibenzofuran (B1670420) structure, which is then further chlorinated to yield OCDF. nih.gov The presence of a chlorine source is essential for this pathway.
De Novo Synthesis on Fly Ash and Catalytic Surfaces
De novo synthesis is a significant pathway for the formation of OCDF, particularly in the post-combustion zones of incinerators. dss.go.thacs.orgresearchgate.net This process involves the formation of PCDFs from the basic elements of carbon, oxygen, hydrogen, and chlorine on the surface of fly ash particles. acs.orgresearchgate.net The carbonaceous matrix of the fly ash serves as a reactant, and the presence of metal catalysts, such as copper and iron, on the fly ash surface facilitates the reactions. scispace.comnih.gov
The de novo synthesis typically occurs at temperatures between 200°C and 500°C. researchgate.net In this temperature range, elemental carbon on the fly ash reacts with chlorine donors (like HCl or inorganic chlorides) and oxygen to form chlorinated aromatic structures, which then evolve into OCDF and other PCDFs. acs.orgresearchgate.net The specific isomer patterns of the PCDFs formed can be influenced by the nature of the carbonaceous material and the catalysts present.
Evolution from Intermediate Aromatic Compounds in Post-Combustion Zones
The formation of 1,2,3,4,6,7,8,9-octachlorodibenzofuran (OCDF) in post-combustion zones of industrial and waste incineration facilities is a complex process primarily attributed to heterogeneous gas-solid reactions on fly ash particles. This formation route, often termed de novo synthesis, involves the transformation of simpler carbon structures and intermediate aromatic compounds into polychlorinated dibenzofurans (PCDFs) at temperatures significantly lower than those in the main combustion chamber.
The de novo synthesis pathway is defined as the formation of PCDFs from a carbonaceous matrix in the presence of a chlorine source, oxygen, and a metal catalyst. This process occurs in the cooler sections of a combustion facility, such as heat exchangers and flue gas cleaning systems, typically within a temperature window of 250°C to 400°C. The carbon source is often the residual carbon on fly ash, which may contain embedded polycyclic aromatic hydrocarbons (PAHs) and other aromatic structures that serve as the fundamental building blocks for the dibenzofuran skeleton.
The evolution from intermediate aromatic compounds to OCDF involves several key steps:
Adsorption of Precursors: Simple aromatic compounds present in the flue gas, such as chlorinated benzenes and chlorinated phenols, adsorb onto the surface of fly ash particles. These compounds are considered key precursors in the formation of PCDFs.
Surface-Mediated Reactions: Once adsorbed, these precursors undergo a series of reactions on the catalytically active surface of the fly ash. Transition metals, particularly copper, play a crucial role as catalysts. Copper chloride (CuCl₂) is an especially effective catalyst, facilitating both chlorination and cyclization reactions. researchgate.net
Oxidative Chlorination: The aromatic precursors are subjected to oxidative chlorination. The chlorine can be supplied by hydrogen chloride (HCl) in the flue gas or from inorganic chlorides like sodium chloride (NaCl) and potassium chloride (KCl) present in the ash. The copper catalyst facilitates the transfer of chlorine to the aromatic rings.
Radical Formation and Coupling: The reactions are believed to proceed via surface-bound radical intermediates. For instance, a chlorinated phenoxy radical can couple with another chlorinated aromatic radical.
Cyclization and Aromatization: Following the coupling of intermediates, an intramolecular cyclization reaction occurs, forming the furan ring that bridges the two aromatic rings. Subsequent dehydration and aromatization steps lead to the stable dibenzofuran structure. Progressive chlorination of the dibenzofuran molecule on the fly ash surface leads to the formation of more highly chlorinated congeners, ultimately resulting in OCDF.
Research has demonstrated that the structure of the initial carbon matrix can influence the specific isomers formed. For example, studies using PAHs as model carbon sources have shown that specific PCDF isomers can be generated, supporting the theory that the de novo synthesis is a breakdown and restructuring of pre-existing aromatic structures within the carbon matrix. dss.go.th
The yield and congener profile of the PCDFs formed, including OCDF, are highly dependent on factors such as temperature, reaction time, oxygen concentration, and the concentration and type of catalyst present on the fly ash. Experimental studies have confirmed that copper-containing fly ash exhibits significantly higher PCDF formation potential.
The following table presents research findings from a laboratory experiment examining the formation of various PCDF congeners from the reaction of a specific polycyclic aromatic hydrocarbon (coronene) with copper(I) chloride at 400°C. This illustrates the de novo synthesis pathway where a complex aromatic compound is broken down and re-formed into chlorinated dibenzofurans.
Table 1: Formation of PCDF Congeners from Coronene and CuCl at 400°C This table is interactive. You can sort the data by clicking on the column headers.
| PCDF Congener Group | Yield (ng/g-coronene) |
| Tetrachlorodibenzofurans (T4CDFs) | 540 |
| Pentachlorodibenzofurans (P5CDFs) | 900 |
| Hexachlorodibenzofurans (H6CDFs) | 1200 |
| Heptachlorodibenzofurans (H7CDFs) | 1100 |
| Octachlorodibenzofuran (OCDF) | 390 |
| Total PCDFs | 4130 |
Data sourced from a study on the de novo synthesis mechanism from polycyclic aromatic hydrocarbons. dss.go.th The results demonstrate the formation of a full range of PCDF congeners, including the highly chlorinated OCDF, from a precursor aromatic structure under catalytic conditions.
Environmental Fate and Transport of 1,2,3,4,6,7,8,9 Octachlorodibenzofuran
Environmental Persistence and Degradation Dynamics
1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF) is a synthetic compound that exhibits remarkable stability in the environment. t3db.ca As an unwanted byproduct of chemical synthesis and combustion processes, its release into the environment is a significant concern due to its prolonged persistence. t3db.caca.gov
The degradation of OCDF in the environment is exceedingly slow. In terrestrial ecosystems, its half-life has been shown to be exceptionally long. A field study involving sludge-amended soil reported a half-life for OCDF of approximately 7,300 days, or about 20 years. epa.gov In aquatic environments, while related, less-chlorinated compounds may undergo photolysis in surface waters, the strong tendency of OCDF to adsorb to sediment and particulate matter limits its exposure to sunlight, thereby hindering this degradation pathway. epa.gov The compound's atmospheric half-life is considerably shorter, estimated to be between 13.7 and 29.4 hours when exposed to natural sunlight. epa.gov
Environmental Half-Life of OCDF
| Environmental Matrix | Estimated Half-Life | Reference |
|---|---|---|
| Soil | ~7300 days (~20 years) | epa.gov |
| Air | 13.7 - 29.4 hours | epa.gov |
| Surface Water | Resistant (adsorbs to sediment) | epa.gov |
Resistance to Microbial Degradation
OCDF is highly resistant to microbial degradation. epa.gov One field study found no evidence of biodegradation in sludge-amended soil over a period of 260 days. epa.gov While certain microorganisms, such as the white rot fungus Phanerochaete sordida, have demonstrated the ability to degrade some polychlorinated dibenzofurans (PCDFs), the highly chlorinated structure of OCDF contributes to its recalcitrance. asm.orgnih.gov The persistence of OCDF is a key factor in its long-term presence in various environmental compartments.
Bioaccumulation and Biomagnification in Ecological Systems
Bioaccumulation is the process where the concentration of a substance builds up in an organism, while biomagnification refers to the increasing concentration of that substance at successively higher levels in a food chain. cimi.org
Aquatic Bioaccumulation Studies (e.g., Fish Muscle)
Studies have confirmed that OCDF bioaccumulates in aquatic organisms. In a laboratory setting, early-life stages of zebra fish (Brachydanio rerio) exposed to a mean water concentration of 34 nanograms per liter (ng/L) of OCDF for 32 days accumulated the compound to a concentration of 94 micrograms per kilogram (µg/kg) in their tissues. nih.gov This demonstrates a significant uptake from the surrounding environment. nih.gov
Despite this uptake, research also indicates that the bioaccumulation potential of OCDF is lower than that of less chlorinated dibenzofurans. frontiersin.org Studies on the polychaete Hediste diversicolor found that highly chlorinated congeners like OCDF have low Biota-to-Sediment Accumulation Factors (BSAFs), suggesting a preference for the uptake of less chlorinated compounds. frontiersin.orgresearchgate.net OCDF has been detected in various aquatic species in the wild, including freshwater fish and marine organisms. caymanchem.comnih.gov
Zebra Fish Bioaccumulation Study
| Parameter | Value | Reference |
|---|---|---|
| Exposure Duration | 32 days | nih.gov |
| Mean Water Concentration | 34 ng/L | nih.gov |
| Concentration in Larvae | 94 µg/kg | nih.gov |
Age-Dependent Bioaccumulation in Marine Biota
The concentration of persistent organic pollutants can increase in an organism with age, a phenomenon known as age-dependent bioaccumulation. researchgate.net This occurs because the rate of intake of the contaminant exceeds the organism's ability to eliminate or metabolize it over its lifespan. researchgate.net For polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) generally, age has been identified as a major factor impacting the congener profiles and concentration levels in organisms. nih.gov While the principle is well-established for similar compounds like PCBs and DDTs in fish, specific research focusing solely on the age-dependent bioaccumulation of this compound in marine biota is limited. researchgate.net However, the lipophilic and persistent nature of OCDF suggests that its concentration would likely increase with the age and lipid content of marine organisms.
Distribution and Occurrence in Environmental Matrices
As a result of its persistence and origins from industrial and combustion sources, this compound is found globally in numerous environmental compartments.
It is detected in:
Air: As a component of smoke emissions and in the air near municipal waste incinerators. ca.govcaymanchem.com
Soil and Sediment: Found in soil near municipal waste incinerators and metal recovery facilities. caymanchem.com Its tendency to adsorb to particles leads to its accumulation in sediments. epa.gov
Water: OCDF has been identified in wastewater treatment sludges, particularly from the production of ethylene (B1197577) dichloride or vinyl chloride monomer. epa.gov
Biota: It has been detected in freshwater fish, marine species, and human tissues. caymanchem.comnih.gov
Occurrence of this compound
| Environmental Matrix | Source/Location of Detection | Reference |
|---|---|---|
| Air | Smoke emissions, near municipal waste incinerators | ca.govcaymanchem.com |
| Soil/Sediment | Near incinerators and metal recovery sites | caymanchem.com |
| Water | Wastewater treatment sludges | epa.gov |
| Biota | Freshwater fish, marine organisms, human tissues | caymanchem.comnih.gov |
Soil and Sediment Contamination Studies
This compound is a prevalent congener found in contaminated soils and sediments, often in proximity to industrial sources such as municipal waste incinerators and metal recovery facilities. sfu.cacaymanchem.com Its strong adsorption to particulate matter results in its accumulation in these matrices, where it can persist for extended periods.
Research has demonstrated the significant persistence of OCDF in soil environments. A field study on sludge-amended soil reported a half-life of approximately 7,300 days (about 20 years) for OCDF. Another study focusing on rhizoremediation, a process utilizing plants to enhance degradation of contaminants, calculated a shorter half-life of 2.63 years for OCDF under specific treatment conditions.
The concentration of OCDF in soil and sediment can vary widely depending on the proximity to sources of contamination. While specific concentrations of OCDF are not always reported individually, they are often a major contributor to the total PCDF concentrations in highly contaminated areas.
Table 1: Persistence of this compound in Soil
| Study Type | Soil Condition | Reported Half-Life |
|---|---|---|
| Field Study | Sludge-amended soil | ~20 years |
| Rhizoremediation Study | Contaminated soil with Festuca arundinacea | 2.63 years |
Table 2: Concentration of this compound in Sediments
| Location | Sediment Type | OCDF Contribution to Total PCDD/Fs |
|---|---|---|
| Xiangxi River, China | River sediment cores | Average of 9.63% |
Aquatic System Distribution and Transport
In aquatic environments, the high hydrophobicity of this compound leads to its partitioning from the water column into sediments and biota. Its low water solubility limits its transport in the dissolved phase, with the majority of its movement in aquatic systems occurring through the transport of suspended sediments to which it is adsorbed.
Bioaccumulation of OCDF in aquatic organisms has been observed, although its bioavailability may be limited due to its strong association with sediment. Studies have shown that while OCDF can be taken up by aquatic life, it is characterized by a low bioaccumulation potential compared to less chlorinated congeners.
A laboratory study on the early-life stages of zebrafish (Brachydanio rerio) demonstrated the bioaccumulation of OCDF. When exposed to a mean water concentration of 34 ng/L for 32 days, the surviving larvae had a concentration of 94 µg/kg. nih.gov This indicates that OCDF can be transferred from the water to aquatic organisms.
Field studies have also investigated the bioaccumulation of OCDF in invertebrates. In a study of the polychaete Hediste diversicolor in the Venice Lagoon, OCDF was detected in both sediment and tissue samples. The Biota-to-Sediment Accumulation Factor (BSAF), a measure of the relative concentration of a contaminant in an organism compared to the sediment, was found to be low for OCDF. In one of the studied sites, the BSAF for OCDF was 0.003, highlighting its limited transfer from sediment to this organism. frontiersin.org Despite the low BSAF, OCDF was one of the congeners found at higher concentrations in the tissues of the polychaetes at some of the sampled locations. frontiersin.org
The presence of OCDF has also been confirmed in freshwater fish, indicating its potential to move up the aquatic food chain. caymanchem.comcaymanchem.com However, reviews of laboratory experiments with fish have suggested a lack of biomagnification for OCDF. nih.gov
Table 3: Bioaccumulation of this compound in Aquatic Organisms
| Organism | Study Type | Exposure/Environmental Concentration | Tissue Concentration | Bioaccumulation Metric |
|---|---|---|---|---|
| Zebrafish (Brachydanio rerio) larvae | Laboratory | 34 ng/L in water | 94 µg/kg | Not specified |
| Polychaete (Hediste diversicolor) | Field | Varying sediment concentrations | Detected in tissues | BSAF: 0.003 (at one site) |
Exposure Assessment Methodologies and Findings for 1,2,3,4,6,7,8,9 Octachlorodibenzofuran
Human Exposure Pathways and Profiles
The primary route of human exposure to 1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF) and other dioxin-like compounds is through the diet. nih.govepa.gov These persistent organic pollutants accumulate in the fatty tissues of animals, leading to human exposure through the consumption of meat, dairy products, fish, and shellfish. epa.gov
Dietary intake remains the most significant pathway for human exposure to OCDF. nih.gov Foods of animal origin, such as meat, milk, and fish, are the primary sources of these compounds in the general population. nih.gov Congener-specific analyses of foods have been conducted to estimate the intake of dioxins and dibenzofurans. For instance, studies on U.S. food samples have detected various congeners, including OCDF, in dairy products, meat, and fish. nih.govdioxin20xx.org
The U.S. Food and Drug Administration (FDA) monitors the levels of dioxins and dioxin-like compounds in the food supply. nih.gov While specific regulatory limits for OCDF in all foodstuffs are not uniformly established, the focus is often on the total toxic equivalency (TEQ), which accounts for the toxicity of different congeners relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govfsai.ie
A study analyzing various restaurant food dishes found that 1,2,3,4,6,7,8,9-OCDF was quantified in all seven types of dishes analyzed, which included a veal chop, chicken strips, fish fillet, seafood soup, pasta with cheese, cheese sticks, and cheesecake. dioxin20xx.org The contribution of different congeners to the total TEQ varies, with penta- and hexachlorinated congeners often being major contributors. dioxin20xx.org
Estimates of daily intake vary by age and dietary habits. Nursing infants may have higher exposure levels due to the accumulation of these compounds in breast milk. nih.govresearchgate.net The Total Diet Study (TDS) by the FDA provides data on the concentrations of these compounds in a wide range of foods, which are then used to estimate dietary intakes for various population groups. nih.gov
Concentrations of this compound in Various Food Items
This table shows representative concentration ranges of OCDF found in different food categories from various studies. Concentrations are typically measured in picograms per gram (pg/g) on a lipid basis.
| Food Category | Reported Concentration Range (pg/g lipid) | Reference |
|---|---|---|
| Veal Chop | Quantified | dioxin20xx.org |
| Chicken Strips and Fries | Quantified | dioxin20xx.org |
| Blackened Amberjack Fish Fillet | Quantified | dioxin20xx.org |
| Seafood Soup | Quantified | dioxin20xx.org |
| Pasta with Cheese and Cream Sauce | Quantified | dioxin20xx.org |
| Cheese Sticks | Quantified | dioxin20xx.org |
| Cheese Cake | Quantified | dioxin20xx.org |
Occupational exposure to OCDF can occur in specific industrial settings. Workers involved in waste incineration, metal smelting and refining, and the production of certain chlorinated chemicals may be at a higher risk of exposure. nih.gov OCDF is an unintentional byproduct of these processes. ca.gov
Historically, workers involved in the manufacturing of pesticides and herbicides, such as pentachlorophenol (B1679276) (PCP), were exposed to higher levels of chlorinated dibenzodioxins and dibenzofurans. cdc.gov For instance, PCP was found to be contaminated with various dioxin congeners, including octachlorodibenzo-p-dioxin (B131699) (OCDD) and by extension, OCDF, as they are often found together. epa.govnih.gov
Assessment of occupational exposure often involves air monitoring and biological monitoring of workers. epa.gov These evaluations help in establishing safe work practices and implementing engineering controls to minimize exposure.
OCDF is a persistent environmental pollutant that is widespread in various environmental media, including air, soil, and sediment. nih.govcaymanchem.com It is formed as a byproduct of combustion processes such as waste incineration and forest fires, as well as in certain industrial activities. nih.govca.gov
Once released into the environment, OCDF can be transported over long distances in the atmosphere and deposited on soil and water surfaces. nih.gov Due to its low water solubility and high affinity for organic matter, it tends to bind to soil and sediment particles. cdc.gov
The primary environmental pathway leading to human exposure is the contamination of the food chain. nih.govepa.gov OCDF deposited on plants can be consumed by animals, leading to its accumulation in their fatty tissues. Aquatic organisms can also accumulate OCDF from contaminated water and sediments. cdc.govcaymanchem.com Humans are then exposed by consuming these contaminated animal products. epa.gov Inhalation of contaminated air and ingestion of contaminated soil are generally considered minor exposure pathways for the general population. cdc.gov
Human Biomonitoring of this compound
Human biomonitoring involves the measurement of a chemical or its metabolites in human biological samples, such as blood, serum, or adipose tissue, to assess exposure. nih.gov
OCDF can be measured in human serum and blood plasma, providing a direct measure of internal exposure. caymanchem.com These measurements reflect the body burden of the compound, which is the total amount of a chemical stored in the body. Due to the lipophilic (fat-loving) nature of OCDF, its concentration is often reported on a lipid-adjusted basis (e.g., pg/g of lipid).
Several studies have reported the levels of OCDF in human blood and serum. For example, a study in Vietnam found OCDF in blood samples from individuals living in regions historically sprayed with herbicides, as well as in rural and industrialized unsprayed areas. caymanchem.com This indicates widespread environmental presence and human exposure.
Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States and the European Human Biomonitoring Initiative (HBM4EU), collect data on the exposure of the general population to a wide range of environmental chemicals, including OCDF. nih.govhbm4eu.euresearchgate.net
Data from NHANES for the years 1999-2004 were analyzed to study trends in the concentrations of several dioxins and furans, including 1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin, in US adults. nih.gov These programs are crucial for establishing reference ranges, identifying populations with higher exposures, and tracking exposure trends over time. who.int The data generated helps to evaluate the effectiveness of public health policies aimed at reducing exposure to hazardous chemicals. hbm4eu.eu
A biomonitoring project in Old Crow, Yukon, Canada, measured exposures to various dioxins and furans in plasma samples. nih.gov While OCDF was not among the most frequently detected congeners in that specific study, the research highlights the importance of biomonitoring in assessing chemical exposures in Arctic communities, where traditional foods can be a significant source of exposure. nih.gov
Levels of this compound in Human Serum/Blood from Biomonitoring Studies
This table summarizes findings from various population studies on the concentration of OCDF in human biological samples. Values can vary significantly based on the population's location, age, and dietary habits.
| Study/Program | Population | Matrix | Reported Levels (lipid adjusted) | Reference |
|---|---|---|---|---|
| NHANES (1999-2004) | U.S. Adults (≥ 20 years) | Serum | Analyzed as part of a suite of dioxins/furans | nih.gov |
| Vietnamese Population Study | Residents of herbicide-sprayed and unsprayed areas | Blood | Detected in various population groups | caymanchem.com |
| EWG/Commonweal Study | General Population | Blood Serum | Geometric mean of 19.9 pg/g (lipid weight) | ewg.org |
| CDC Biomonitoring | General Population | Blood Serum | Geometric mean of 10.4 pg/g (lipid weight) | ewg.org |
Correlation between External Exposure Indices and Internal Dose
The assessment of human exposure to persistent environmental pollutants like this compound involves quantifying both the external exposure and the resulting internal dose. nih.gov External exposure refers to the concentration of the substance in environmental media such as air, soil, water, and food, while internal dose is the amount of the substance measured within the body, typically in blood, adipose tissue, or human milk. nih.govenv.go.jp Establishing a correlation between these external indices and the internal dose is a key component of a comprehensive environmental health assessment. nih.gov
Methodologies for assessing exposure to OCDF and related compounds are well-established. Environmental monitoring, or the measurement of external exposure, involves collecting samples from various media and analyzing them for the presence and concentration of the compound. cdc.gov For the internal dose, human biomonitoring is the primary approach, which involves the direct measurement of the chemical or its metabolites in human tissues and fluids. nih.gov Highly sensitive analytical techniques such as high-resolution gas chromatography-mass spectrometry (GC-MS) are employed to detect the very low concentrations at which these compounds are often found in both environmental and biological samples. zerowasteeurope.euepa.gov
Research has demonstrated a clear correlation between external exposure to dioxins and furans, including OCDF, and their internal dose in humans. A significant pathway for general population exposure is through dietary intake. nih.gov A long-term study monitoring individuals living near a hazardous waste incinerator in Tarragona County, Spain, provides strong evidence for this correlation. Over a 20-year period, researchers observed a significant reduction in the daily dietary intake of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). This decrease in external exposure was mirrored by a substantial and statistically significant decrease in the plasma concentrations of these compounds. nih.gov
The baseline study in 1998 recorded a mean PCDD/F plasma concentration of 27.0 pg I-TEQ/g lipid, which corresponded with a daily dietary intake of 210.1 pg I-TEQ. By the final follow-up, the dietary intake had fallen to 8.54 pg WHO-TEQ, and the mean plasma concentration had dropped to 6.79 pg I-TEQ/g lipid. nih.gov Notably, Octachlorodibenzodioxin (OCDD), a closely related and often co-occurring compound, was the predominant congener found in the plasma samples, indicating the significant contribution of highly chlorinated congeners like OCDF to the total internal dose. nih.gov
The following table illustrates the temporal trend observed in the Spanish study, linking the decline in an external exposure index (dietary intake) to the internal dose (plasma levels).
Temporal Correlation of PCDD/F Dietary Intake and Plasma Concentrations
| Year of Survey | Mean Plasma Concentration (pg I-TEQ/g lipid) | Estimated Daily Dietary Intake |
|---|---|---|
| 1998 (Baseline) | 27.0 | 210.1 pg I-TEQ |
| 2002 | 15.7 | Data not specified |
| 2007 | 9.4 | Data not specified |
| 2012 | 6.18 | Data not specified |
| 2018 (Current) | 6.79 | 8.54 pg WHO-TEQ |
This table summarizes the findings from a long-term monitoring study, showing a significant reduction in plasma PCDD/F levels corresponding with a decrease in dietary intake over 20 years. nih.gov
Further evidence supporting the correlation comes from studies that have identified this compound in various environmental and biological samples. The compound has been detected in soil near municipal waste incinerators and in freshwater fish, both of which represent external exposure sources or pathways. caymanchem.com Concurrently, it has also been found in blood samples from individuals who lived near or in regions where herbicides were sprayed, directly linking its environmental presence to its absorption into the body. caymanchem.com
The relationship between external exposure and internal dose is influenced by the persistence of the compound. nih.gov OCDF, like other highly chlorinated dioxins and furans, is resistant to degradation and bioaccumulates, meaning it builds up in organisms and moves up the food chain. cdc.govnih.gov This persistence leads to a state where body burden, a measure of the total amount of a chemical in the body, is often more reflective of long-term, cumulative exposure rather than recent, short-term external exposure levels. nih.gov
The table below provides a summary of the matrices used to evaluate external exposure and measure the internal dose of this compound.
Exposure Assessment Matrices for this compound
| Exposure Type | Assessment Index / Matrix | Relevance |
|---|---|---|
| External Exposure | Soil/Sediment | Indicates environmental contamination from sources like incinerators. caymanchem.com |
| External Exposure | Air/Smoke Emissions | Represents a direct inhalation exposure pathway. ca.gov |
| External Exposure | Food (e.g., Fish, Dairy) | Primary pathway of exposure for the general population through bioaccumulation. nih.govcaymanchem.com |
| Internal Dose | Blood (Plasma/Serum) | Commonly used in biomonitoring to reflect body burden. nih.govcaymanchem.com |
| Internal Dose | Adipose Tissue | As a lipophilic compound, OCDF accumulates in fat tissue. caymanchem.com |
| Internal Dose | Human Milk | Indicates maternal body burden and a pathway of exposure for infants. nih.gov |
This table outlines the common environmental samples (External Exposure Indices) and biological samples (Internal Dose Measures) analyzed to assess exposure to this compound.
Quantitative Structure Activity Relationship Qsar and Structure Property Relationship Qspr Studies
Modeling of Aryl Hydrocarbon Receptor Affinity
The toxic effects of OCDF and related compounds are primarily mediated through their binding to the aryl hydrocarbon receptor (AhR). QSAR models have been developed to predict the AhR binding affinity for a range of polychlorinated dibenzofurans (PCDFs), including OCDF. These models typically use molecular descriptors that quantify various aspects of the chemical structure.
Research has shown that AhR binding affinity is dependent on several factors, including the compound's lipophilicity and electronic properties. nih.gov For instance, multiple linear regression analyses have demonstrated that for certain series of PCDFs, the binding affinities are primarily dependent on substituent lipophilicity (π) values. houstonmethodist.org Three-dimensional QSAR (3D-QSAR) models further incorporate spatial parameters, indicating that the distribution of charge, molecular size and shape, polarizability, and electrotopological states of the compounds are related to their AhR binding affinities. researchgate.netresearchgate.net These models can explain a significant portion of the variance in binding affinity, often more than 70%. kg.ac.rs
The general findings from these models indicate that while OCDF can bind to the AhR, its affinity is considerably lower than that of the most potent PCDF congeners, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF). This is largely attributed to its specific chlorination pattern, as discussed in section 6.4.
Prediction of Bioaccumulation and Biomagnification Factors
QSPR models are employed to predict the bioaccumulation and biomagnification potential of chemicals like OCDF in the environment. These properties are critical for assessing the long-term ecological risk of persistent organic pollutants. A key parameter used in these predictions is the octanol-water partition coefficient (log Kow), which is a measure of a chemical's lipophilicity.
For highly chlorinated compounds like OCDF, a high log Kow value generally suggests a strong tendency to partition into fatty tissues, leading to high bioaccumulation potential. QSPR models utilize log Kow and other molecular descriptors to estimate bioaccumulation factors (BAFs) and biomagnification factors (BMFs).
While specific QSPR-predicted values for OCDF are not always readily available in comparative tables, the principles of these models indicate that its high degree of chlorination and high lipophilicity would lead to predictions of significant bioaccumulation. However, experimental studies have sometimes shown that factors such as reduced membrane permeability and lower bioavailability for highly chlorinated congeners can lead to lower-than-expected bioaccumulation. For example, in one study, the biomagnification factors for a related compound, octachlorodibenzo-p-dioxin (B131699) (OCDD), were found to be significantly lower at higher exposure concentrations. nih.gov
Development of Predictive Models for Toxicological Potency
Predictive models, particularly QSAR, are instrumental in estimating the toxicological potency of individual PCDF congeners. This is often expressed as a Toxic Equivalency Factor (TEF), which relates the potency of a given congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).
QSAR models for toxicological potency correlate various structural and physicochemical parameters with experimentally determined relative potencies. These models help in screening chemicals and prioritizing them for further toxicological evaluation. nih.gov The development of such models is crucial for risk assessment, especially when experimental data is scarce. nih.govresearchgate.net
For OCDF, the World Health Organization (WHO) has assigned a TEF value based on a combination of in vivo and in vitro studies, supported by QSAR considerations. The table below presents the TEF values for OCDF as determined by the WHO in different years.
| Year (WHO) | TEF Value (Mammals) |
|---|---|
| 1998 | 0.0001 |
| 2005 | 0.0003 |
| 2022 | 0.0003 |
These values reflect the significantly lower toxicological potency of OCDF when compared to TCDD (TEF = 1). The increase in the TEF value from 1998 to 2005 was based on new data and a re-evaluation of the existing database.
Influence of Molecular Structure and Halogenation Patterns on Biological Action
The biological activity of PCDFs is profoundly influenced by their molecular structure, specifically the number and position of chlorine atoms. eurochlor.org The "dioxin-like" toxicity, which is mediated by the AhR, is highest for congeners that have chlorine atoms in the lateral positions (i.e., positions 2, 3, 7, and 8). This substitution pattern allows the molecule to adopt a planar or near-planar conformation, which is optimal for binding to the AhR.
This compound is fully chlorinated at all available positions. While it has the requisite lateral chlorine atoms at positions 2, 3, 7, and 8, it also has chlorine atoms at the non-lateral positions (1, 4, 6, and 9). The presence of these additional chlorine atoms can lead to steric hindrance, which may slightly distort the planarity of the molecule and potentially reduce the efficiency of its binding to the AhR. This is a key reason why OCDF has a significantly lower AhR binding affinity and, consequently, a much lower toxicological potency compared to less chlorinated but laterally substituted congeners like 2,3,7,8-TCDF.
Advanced Analytical Methodologies for 1,2,3,4,6,7,8,9 Octachlorodibenzofuran
High-Resolution Gas Chromatography/Isotope-Dilution High-Resolution Mass Spectrometry (HRGC/ID-HRMS)
The gold standard for the analysis of OCDF and other polychlorinated dibenzofurans (PCDFs) is high-resolution gas chromatography coupled with isotope-dilution high-resolution mass spectrometry (HRGC/ID-HRMS). epa.gov This technique offers unparalleled sensitivity and selectivity, enabling the detection and quantification of OCDF at parts-per-trillion (ppt) to parts-per-quadrillion (ppq) levels. epa.gov The combination of high-resolution chromatographic separation with the precise mass measurement and the use of isotopically labeled internal standards makes this method robust and reliable for regulatory and research purposes.
The initial and one of the most critical stages in the analysis of OCDF is the sample preparation and extraction. The choice of technique depends heavily on the sample matrix, which can range from soil and sediment to biological tissues and industrial effluents. The primary goal is to efficiently extract the target analyte from the matrix while minimizing the co-extraction of interfering compounds. nih.govtaylorfrancis.com
Commonly employed extraction techniques include:
Soxhlet Extraction: A classical and exhaustive technique often used for solid matrices like soil, sediment, and fly ash. taylorfrancis.com
Liquid-Liquid Extraction (LLE): Suitable for aqueous samples, where OCDF is partitioned into an immiscible organic solvent. taylorfrancis.com
Solid-Phase Extraction (SPE): A more modern and often "greener" approach that uses a solid sorbent to selectively adsorb the analyte from a liquid sample. semanticscholar.org This technique offers advantages such as reduced solvent consumption and higher sample throughput. semanticscholar.org
Dispersive Solid-Phase Extraction (d-SPE): A variation of SPE, often used in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), where the sorbent is dispersed within the sample extract, providing a larger surface area for interaction and potentially more efficient cleanup. aafs.org
Following extraction, a multi-step cleanup process is essential to remove lipids, polychlorinated biphenyls (PCBs), and other compounds that can interfere with the final analysis. This typically involves column chromatography using various adsorbents like silica, alumina, and activated carbon. nih.gov
Table 1: Comparison of Common Extraction Techniques for OCDF Analysis
| Technique | Principle | Typical Matrices | Advantages | Disadvantages |
|---|---|---|---|---|
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Soil, sediment, fly ash, solid waste | Exhaustive extraction, well-established | Time-consuming, large solvent volumes |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Water, wastewater, biological fluids | Simple, effective for liquid samples | Emulsion formation can be an issue, large solvent volumes |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | Water, air (after sampling), biological fluids | Reduced solvent use, high throughput, potential for automation | Sorbent selection is critical, matrix effects can occur |
| Dispersive Solid-Phase Extraction (d-SPE) | Sorbent is dispersed in the sample extract for cleanup. | Food, environmental samples | Fast, simple, effective cleanup | Requires centrifugation, sorbent choice is key |
Isotope dilution is a cornerstone of accurate OCDF quantification. nih.gov This technique involves spiking the sample with a known amount of an isotopically labeled analog of OCDF (e.g., containing Carbon-13, ¹³C) prior to extraction and cleanup. researchgate.net These labeled internal standards are chemically identical to the native OCDF and therefore behave similarly throughout the entire analytical process, including extraction, cleanup, and chromatographic separation. researchgate.netnih.gov
By measuring the ratio of the response of the native OCDF to its labeled internal standard in the final mass spectrometric analysis, any losses of the analyte during sample preparation can be corrected for. researchgate.net This approach significantly improves the accuracy and precision of the measurement, making it less susceptible to matrix effects and variations in recovery. researchgate.net The use of stable isotope-labeled internal standards is a requirement in many regulatory methods for dioxin and furan (B31954) analysis. nih.gov
Gas chromatography is employed to separate OCDF from other PCDF congeners and interfering compounds before it enters the mass spectrometer. nih.gov Due to the existence of numerous PCDF isomers, high-resolution capillary columns with specific stationary phases are necessary to achieve isomer-specific separation. publications.gc.canih.gov The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase within the column. rotachrom.com
The ability to separate toxic isomers (those with chlorine substitution in the 2,3,7, and 8 positions) from their less toxic counterparts is crucial for accurate risk assessment. While OCDF itself has only one isomer, its separation from other highly chlorinated dibenzofurans is essential for unambiguous identification and quantification. The chromatographic conditions, such as the temperature program and carrier gas flow rate, are optimized to maximize the resolution between different congeners.
High-resolution mass spectrometry (HRMS) is the detection method of choice for OCDF analysis due to its ability to distinguish between ions with very similar mass-to-charge ratios (m/z). nih.govpnnl.govnih.gov This is particularly important for differentiating OCDF from other chlorinated compounds that may have the same nominal mass but a different exact mass due to variations in their elemental composition.
In HRMS, the mass spectrometer is operated in selected ion monitoring (SIM) mode, where only a few specific ions corresponding to OCDF and its labeled internal standard are monitored. epa.gov This enhances the sensitivity and selectivity of the analysis. For OCDF, the molecular ion cluster is monitored, and the isotopic ratio of the chlorine atoms provides a characteristic signature that confirms the identity of the compound. nist.gov Data processing involves integrating the peaks for the native and labeled OCDF, calculating their response ratio, and then determining the concentration of the native OCDF in the original sample based on a calibration curve.
Table 2: Key Parameters in HRGC/ID-HRMS Analysis of OCDF
| Parameter | Description | Importance for OCDF Analysis |
|---|---|---|
| High-Resolution Capillary Column | A long, narrow chromatography column with a specific stationary phase. | Provides the necessary resolving power to separate OCDF from other PCDF congeners and matrix interferences. publications.gc.ca |
| Isotopically Labeled Internal Standard | A version of OCDF where some atoms (e.g., carbon) are replaced with a heavier isotope (e.g., ¹³C). | Corrects for analyte losses during sample preparation and analysis, ensuring high accuracy and precision. researchgate.netnih.gov |
| High-Resolution Mass Spectrometry | A mass spectrometry technique capable of measuring mass with high accuracy. | Allows for the differentiation of OCDF from other compounds with the same nominal mass, enhancing selectivity. nih.govpnnl.gov |
| Selected Ion Monitoring (SIM) | A mass spectrometry mode where only specific ions of interest are monitored. | Increases the sensitivity of the analysis by focusing the detector on the ions characteristic of OCDF. epa.gov |
Quality Assurance and Quality Control Protocols in Dioxin Analysis
To ensure the reliability and legal defensibility of OCDF data, stringent quality assurance (QA) and quality control (QC) protocols are implemented throughout the analytical process. epa.gov These protocols are designed to monitor and document the performance of the analytical method and to identify any potential sources of error.
Key QA/QC measures include:
Method Blanks: A sample containing no analyte that is processed in the same manner as the field samples to check for contamination in the laboratory. epa.gov
Laboratory Control Samples (LCS): A blank sample spiked with a known amount of OCDF that is carried through the entire analytical procedure to assess the accuracy and precision of the method. eurofinsus.com
Matrix Spike/Matrix Spike Duplicates (MS/MSD): Field samples that are spiked with a known amount of OCDF to evaluate the effect of the sample matrix on the analytical method.
Internal Standard Recoveries: The recovery of the isotopically labeled internal standards is monitored to ensure that the sample preparation and analysis were performed correctly.
Calibration Verification: The calibration of the instrument is checked periodically to ensure its accuracy. epa.gov
These QA/QC procedures are essential for generating data of known and documented quality that can be used for regulatory compliance, environmental assessment, and human health risk assessment.
Method Validation for Diverse Environmental and Biological Matrices
Before an analytical method for OCDF can be used for routine analysis, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. woah.org Method validation establishes the performance characteristics of the method, including its accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, and robustness. woah.org
The validation must be performed for each type of matrix to be analyzed (e.g., soil, water, fish tissue), as the matrix can have a significant impact on the performance of the method. woah.org For example, the extraction and cleanup procedures that are effective for a water sample may not be suitable for a complex soil or tissue sample. The validation process involves analyzing a series of samples with known concentrations of OCDF and evaluating the results against predefined acceptance criteria. woah.org This ensures that the method is capable of producing reliable and accurate data for the specific matrices of interest.
Identified Research Gaps and Future Directions in 1,2,3,4,6,7,8,9 Octachlorodibenzofuran Studies
Elucidation of Specific Toxicity Endpoints via Inhalation Exposure
While inhalation is a known route of exposure, particularly in occupational settings and for populations near emission sources, there is a need for more research to elucidate specific toxicity endpoints associated with the inhalation of OCDF. cdc.govnih.gov Most toxicological data for dioxin-like compounds are derived from oral exposure studies, and understanding the unique effects of inhalation exposure is crucial for accurate risk assessment. nih.govcriver.comcdc.gov
Development of Advanced Pharmacokinetic and Toxicokinetic Models
Further development of advanced pharmacokinetic and toxicokinetic models is needed to better predict the absorption, distribution, metabolism, and excretion of OCDF in the human body. slideshare.net Such models are essential for translating external exposure levels to internal doses and for understanding the long-term body burden of this persistent compound. nih.gov
Integrated Human Exposure and Health Effects Research
There is a need for more integrated research that combines comprehensive human exposure assessment with epidemiological studies of health effects. nih.govinchem.org This includes identifying and characterizing exposure pathways, particularly for vulnerable populations, and linking these exposures to specific health outcomes. cdc.govnih.gov
Refinement of Risk Assessment Paradigms and Predictive Tools
Continued refinement of risk assessment paradigms and the development of more sophisticated predictive tools are necessary to better evaluate the risks posed by OCDF and other dioxin-like compounds. ecotoxmodels.orgepa.gov This includes improving our understanding of the dose-response relationships at low levels of exposure and developing models that can account for the complex interactions within mixtures of these compounds. ecotoxmodels.org
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting 1,2,3,4,6,7,8,9-Octachlorodibenzofuran in environmental samples?
- Methodology : High-resolution gas chromatography coupled with mass spectrometry (GC-HRMS) is the gold standard for detecting OCDF. Isotope dilution using -labeled internal standards (e.g., 1,2,3,4-Tetrachloro[]dibenzofuran) improves accuracy by correcting for matrix effects and recovery losses. Samples are typically extracted using Soxhlet or pressurized liquid extraction, followed by multi-step clean-up (e.g., silica gel, Florisil) to remove interferents . Validation requires adherence to EPA Method 1613 or similar protocols, including limits of detection (LOD) below 1 pg/g for soil/sediment.
Q. What safety protocols are critical when handling OCDF in laboratory settings?
- Protocols :
- Use ventilated fume hoods and explosion-proof equipment to minimize inhalation/contact risks.
- Store OCDF in sealed, grounded containers at 4°C to prevent degradation or electrostatic ignition .
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles. Decontaminate spills with activated carbon or sodium bicarbonate, followed by disposal as hazardous waste .
- Emergency measures: Immediate eye/skin flushing with water for 15+ minutes; seek medical evaluation for systemic exposure .
Q. How are toxicity thresholds (e.g., MRLs) for OCDF established in mammalian models?
- Experimental Design : Chronic oral MRLs (Minimal Risk Levels) are derived from rodent studies assessing hepatic, endocrine, and immunotoxic effects. Doses are administered via gavage or feed over 90+ days, with endpoints including histopathology, enzyme induction (e.g., CYP1A1), and tumor incidence. Toxicokinetic models account for bioaccumulation in adipose tissue and placental transfer. The U.S. ATSDR recommends a chronic oral MRL of 0.0001 µg/kg/day based on hepatic lesions in rats .
Q. What are the primary environmental pathways for OCDF contamination?
- Sources : OCDF is a byproduct of combustion (e.g., waste incineration) and industrial processes involving chlorinated compounds. It binds strongly to organic matter in soil/sediment, with atmospheric transport via particulate matter. Monitoring requires analyzing air particulates, water (via solid-phase extraction), and biota (e.g., fish liver) using GC-HRMS .
Advanced Research Questions
Q. How do congener-specific analytical challenges impact OCDF quantification in complex matrices?
- Challenges : OCDF co-elutes with other octachlorinated dioxins/furans (e.g., OCDD) due to similar retention times. Advanced separation techniques, such as dual-column GC with electron capture detection (ECD), or tandem MS (MS/MS), are required. Congener-specific quantification relies on certified reference materials (e.g., Chlorinated Dibenzofuran Mixtures containing OCDF at 10 µg/mL in toluene) to validate instrument response factors .
Q. What methodologies address discrepancies in human serum OCDF levels across epidemiological studies?
- Data Reconciliation : NHANES data (2009) report OCDF geometric mean serum levels at <LOD (1.0 fg/g), but outliers occur due to lipid-adjusted vs. whole-weight reporting. Normalize data using serum lipid content and compare with congener-specific toxic equivalency factors (TEFs). Confounding factors include dietary lipid intake and regional pollution variations .
Q. How can isomer-specific toxicity differences inform OCDF risk assessment?
- Research Approach : Comparative studies using in vitro models (e.g., AhR receptor binding assays) reveal OCDF’s lower potency compared to 2,3,7,8-TCDF. However, synergistic effects with dioxins require mixture toxicity assessments. Dose-additive models (e.g., TEQ approach) are critical but may underestimate non-AhR-mediated pathways .
Q. What are the limitations of current degradation strategies for OCDF in contaminated sites?
- Technical Constraints : Thermal degradation (e.g., >850°C) generates toxic byproducts (e.g., PCBs). Photolytic methods using UV/ozone show promise but require pH optimization (pH 3–5) and catalyst doping (TiO₂). Microbial remediation is limited by OCDF’s hydrophobicity; surfactant-enhanced biodegradation is under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
